5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

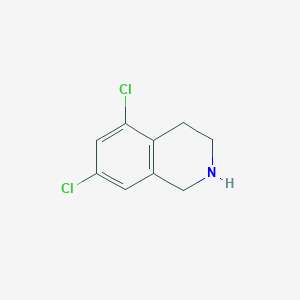

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: is a chemical compound with the molecular formula C9H9Cl2N and a molecular weight of 202.08 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the isoquinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Intermediate for Lifitegrast

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of Lifitegrast, a medication approved by the FDA for treating keratoconjunctivitis sicca (dry eye syndrome). Lifitegrast acts as a lymphocyte function-associated antigen-1 antagonist, inhibiting leukocyte adhesion and migration to inflammatory sites . The synthesis method involves several steps including benzyl protection and debenzylation reactions that yield high-purity products suitable for industrial production .

1.2 Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. These compounds demonstrate significant antioxidative and anti-inflammatory properties that can ameliorate neuronal damage and improve cognitive functions . Notably, derivatives like Dauricine have been shown to reduce intracellular calcium accumulation and oxidative stress in neuronal cultures .

Case Studies

3.1 Neuroprotective Effects in Animal Models

A case study involving the administration of Dauricine in mice models demonstrated its neuroprotective capabilities against secondary brain injuries induced by intracerebral hemorrhage. The study highlighted how Dauricine reversed the downregulation of glutathione peroxidase 4 (an important antioxidant enzyme), thereby reducing oxidative damage and improving outcomes in treated subjects .

3.2 Clinical Relevance in Alzheimer's Disease

Another case study reviewed the therapeutic potential of tetrahydroisoquinoline derivatives in Alzheimer's disease models. The findings suggested that these compounds could significantly reduce the severity of symptoms associated with neurodegeneration through their multifaceted mechanisms of action targeting altered signaling pathways .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters, potentially affecting various physiological processes.

Comparación Con Compuestos Similares

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- This compound-6-carboxylic acid hydrochloride

Comparison: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Actividad Biológica

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a significant class of alkaloids known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The structural modifications in THIQs can greatly influence their pharmacological profiles.

Biological Activities

1. Antimicrobial Properties:

DCTHIQ has shown promising activity against various pathogenic bacteria. Research indicates that derivatives of THIQ exhibit significant antibacterial effects. For instance, compounds derived from DCTHIQ have been tested against strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating effective inhibition at low concentrations .

2. Neuropharmacological Effects:

DCTHIQ is also being studied for its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep and appetite. Compounds that modulate these receptors may have therapeutic applications in treating disorders like insomnia and obesity .

3. Cytotoxicity:

In vitro studies have assessed the cytotoxic effects of DCTHIQ on cancer cell lines. Compounds containing the tetrahydroisoquinoline scaffold have shown selective cytotoxicity against certain cancer types, suggesting potential for development as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of DCTHIQ and its derivatives is closely related to their structural features. Key modifications that enhance activity include:

- Chlorination: The presence of chlorine atoms at positions 5 and 7 increases the compound's potency against various pathogens.

- Functional Groups: The introduction of different functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several DCTHIQ derivatives against multiple bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Staphylococcus epidermidis and Klebsiella pneumoniae. Notably, one derivative showed synergistic effects when combined with cefuroxime, indicating potential for combination therapies .

Case Study 2: Neuropharmacological Evaluation

Research on DCTHIQ's role as an orexin receptor antagonist revealed its ability to inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, suggesting a mechanism for weight management therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DCTHIQ:

- Antimicrobial Efficacy: DCTHIQ derivatives were found to be more effective against Gram-positive bacteria compared to Gram-negative strains.

- Neuroprotective Effects: Certain analogs demonstrated neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels .

- Cytotoxicity Studies: Preliminary results indicate that some derivatives selectively induce apoptosis in cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLOZFEMQTPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503768 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-56-0 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermediates involved in synthesizing Lifitegrast using 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline?

A1: Two key intermediates are essential in synthesizing Lifitegrast using the this compound core:

- Benzofuran-6-carboxylic acid: This compound provides the benzofuran moiety present in the final Lifitegrast molecule. []

- Derivatized this compound-6-carboxylic acid: This intermediate can be further modified at the 2-position. Studies have explored the use of both a tert-butoxycarbonyl protecting group [] and a 2,2,2-trifluoroacetyl group [] at this position during Lifitegrast synthesis.

Q2: What are the advantages of the improved synthetic route for the this compound-6-carboxylic acid core?

A2: The improved synthetic route utilizes 2-(2,4-dichlorophenyl)ethan-1-amine and avoids harsh reaction conditions previously employed. [] This approach offers two significant advantages:

- Higher yield: The new route achieves an 80% yield for the 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate, compared to previously reported yields for similar compounds. []

- Increased efficiency: The synthesis directly incorporates the chlorine atoms into the core structure, eliminating the need for additional chlorination steps and potentially leading to a more streamlined and cost-effective process. []

Q3: How can the enantiomers of Lifitegrast be separated, and what is the significance of this separation?

A3: Enantiomers of Lifitegrast can be efficiently separated using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak IC stationary phase, which consists of tris(3,5-dichlorophenylcarbamate) immobilized on cellulose. [] This separation is crucial because:

- Drug efficacy and safety: Different enantiomers of a drug molecule can exhibit distinct pharmacological properties, including differences in potency, toxicity, and metabolic pathways. Isolating the active enantiomer, in this case, (S)-Lifitegrast, ensures optimal therapeutic benefit and minimizes potential side effects. []

- Quality control: A validated enantioselective HPLC method allows for the accurate determination of enantiomeric purity in Lifitegrast drug substance and formulations, ensuring consistent product quality and meeting regulatory standards. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.